2-Propanone, hexafluoro-, hydrate

描述

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.

科学研究应用

Chemical Properties and Structure

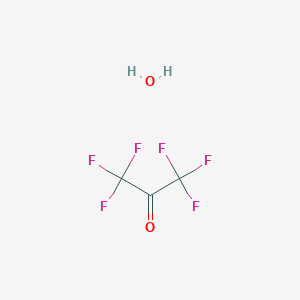

Hexafluoroacetone (HFA) has the molecular formula and exists in a hydrated form as . The compound is characterized by its high reactivity due to the presence of multiple fluorine atoms, which enhance its electrophilic properties. The equilibrium constant for the formation of its hydrate is notably high at , indicating a strong tendency to form stable hydrates in aqueous environments .

Organic Synthesis

Reagent in Organic Reactions

Hexafluoroacetone hydrate is utilized as a reagent in various organic reactions. It acts as an electrophile in nucleophilic addition reactions, forming products such as hemiaminals and lactones when reacted with nucleophiles like amines and alcohols. This property makes it valuable for synthesizing complex organic molecules .

Case Study: Synthesis of Lactones

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of hexafluoroacetone hydrate to synthesize carboxy-activated six-membered lactones. The reaction involved treating beta-hydroxy acids with HFA, yielding high yields of the desired lactones . This method showcases the versatility of HFA in facilitating transformations that are otherwise challenging.

Material Science

Precursor for Fluorinated Polymers

HFA serves as a precursor for the synthesis of various fluorinated compounds, including hexafluoroisopropanol and hexafluoroisobutylene. These compounds are essential in producing fluorinated polymers and materials that exhibit unique properties such as chemical resistance and thermal stability .

Case Study: Development of Fluorinated Materials

Research has shown that polymers derived from HFA exhibit enhanced properties suitable for applications in harsh environments, such as aerospace and chemical processing industries. The incorporation of fluorinated units improves the thermal stability and reduces flammability, making these materials ideal for specialized applications .

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

Hexafluoroacetone hydrate is also employed in the pharmaceutical industry as a building block for synthesizing various drug intermediates. Its ability to form stable complexes with amines allows for the efficient production of active pharmaceutical ingredients (APIs) through straightforward synthetic pathways .

Case Study: Antimicrobial Agents

A notable application involves using HFA in synthesizing antimicrobial agents where it acts as a key intermediate. Research has indicated that compounds synthesized using hexafluoroacetone exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Environmental Applications

Potential Use in Green Chemistry

The unique properties of hexafluoroacetone hydrate make it a candidate for use in green chemistry initiatives. Its ability to facilitate reactions under mild conditions can reduce the environmental impact associated with traditional synthetic methods that often require harsh reagents or conditions .

Data Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic additions | High reactivity; versatile product formation |

| Material Science | Precursor for fluorinated polymers | Enhanced thermal stability; chemical resistance |

| Pharmaceutical Industry | Building block for drug synthesis | Efficient production of APIs |

| Environmental Chemistry | Potential use in green chemistry | Reduced environmental impact |

化学反应分析

Hydration and Dehydration Reactions

Hexafluoroacetone (HFA) undergoes vigorous hydration to form its stable hydrate, 1,1,1,3,3,3-hexafluoro-2,2-propanediol (hexafluoroacetone dihydrate). This reaction is highly exothermic and irreversible under ambient conditions :

| Property | Value | Source |

|---|---|---|

| Enthalpy of hydration (ΔH) | 85.4 ± 0.8 kJ/mol (solid phase) | |

| Boiling point (hydrate) | 55–60°C at 80 mmHg |

Dehydration back to HFA requires strong desiccants like phosphorus pentoxide (P₂O₅), yielding anhydrous HFA with a vapor pressure of 32.6 mmHg at −78°C . A white solid byproduct observed during dehydration shares mass spectral identity with HFA but exhibits sublimation at low temperatures .

Acid-Base Reactivity

The hydrate acts as a Brønsted acid due to its acidic hydroxyl groups, reacting with metals and alkalis:

Reaction with Metals

(M = alkali or alkaline earth metals) .

Reaction with Alkali

Violent reactions occur with alkalis, generating fluorinated carboxylates and releasing heat .

Polymerization and Adduct Formation

HFA hydrate participates in polymerization reactions, particularly as an intermediate in producing hexafluoroisopropanol (HFIP) . It also forms stable adducts with nucleophiles like semicarbazide, yielding derivatives such as hexafluoroacetone semicarbazone .

Thermochemical Stability

Thermodynamic data for HFA hydrate reveals its stability under controlled conditions:

| Property | Value | Source |

|---|---|---|

| Vapor pressure (hydrate) | 5 mmHg at 25°C | |

| Critical temperature (HFA) | −60°C to −28°C (measured) |

Hazardous Reactivities

属性

CAS 编号 |

10543-95-0 |

|---|---|

分子式 |

C3H2F6O2 |

分子量 |

184.04 g/mol |

IUPAC 名称 |

1,1,1,3,3,3-hexafluoropropan-2-one;hydrate |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 |

InChI 键 |

HEBNOKIGWWEWCN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O |

规范 SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O |

Key on ui other cas no. |

10543-95-0 |

物理描述 |

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |

相关CAS编号 |

684-16-2 (Parent) |

同义词 |

hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。